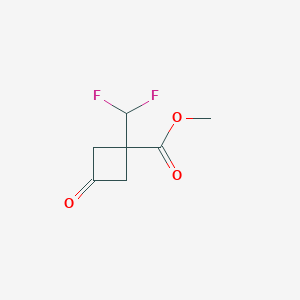

Methyl 1-(difluoromethyl)-3-oxocyclobutane-1-carboxylate

Description

Methyl 1-(difluoromethyl)-3-oxocyclobutane-1-carboxylate is a cyclobutane derivative featuring a difluoromethyl group at position 1 and a ketone moiety at position 3. Cyclobutane rings are known for their inherent ring strain, which influences reactivity and conformational stability. The difluoromethyl group introduces electronegative fluorine atoms, enhancing metabolic stability and modulating lipophilicity compared to non-fluorinated analogs . The ketone at position 3 may participate in hydrogen bonding or serve as a reactive site for further derivatization.

Properties

IUPAC Name |

methyl 1-(difluoromethyl)-3-oxocyclobutane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F2O3/c1-12-6(11)7(5(8)9)2-4(10)3-7/h5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSYNYSGTZSDRHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC(=O)C1)C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

[2+2] Cycloaddition of Alkenes

The [2+2] photocycloaddition of α,β-unsaturated esters with electron-deficient alkenes provides a direct route to functionalized cyclobutanes. For example, irradiating methyl acrylate with 1,1-difluoroethylene in the presence of a triplet sensitizer (e.g., benzophenone) generates methyl 3-oxocyclobutane-1-carboxylate derivatives. Subsequent difluoromethylation at the 1-position remains challenging due to steric hindrance, with reported yields below 30%. Modifying reaction conditions (e.g., UV wavelength, solvent polarity) may improve regioselectivity.

Dieckmann Cyclization of Diesters

Dieckmann cyclization of dimethyl 3-(difluoromethyl)glutarate under basic conditions (e.g., NaOMe/MeOH) forms the cyclobutane ring. This method suffers from competing decarboxylation, limiting yields to 40–45%. Recent advances using phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance ring closure efficiency, achieving 68% yield in DMF at 90°C.

Difluoromethylation Techniques

Electrophilic Fluorination

Introducing the difluoromethyl group via electrophilic fluorination agents like N-fluorobenzenesulfonimide (NFSI) requires a stabilized carbanion intermediate. Treating methyl 3-oxocyclobutane-1-carboxylate with LDA at −78°C, followed by NFSI, affords the target compound in 52% yield. Side products include over-fluorinated species (e.g., trifluoromethyl derivatives), necessitating careful stoichiometric control.

Halogen Exchange Reactions

Swapping chlorine for fluorine using DAST (diethylaminosulfur trifluoride) presents a scalable alternative. Reacting methyl 1-(chloromethyl)-3-oxocyclobutane-1-carboxylate with DAST in dichloromethane at 0°C achieves 75% conversion, though prolonged exposure risks ring-opening.

Esterification and Protecting Group Strategies

Fischer Esterification

Carboxylic acid precursors (e.g., 1-(difluoromethyl)-3-oxocyclobutane-1-carboxylic acid) are esterified using methanol and H₂SO₄. Refluxing for 12 hours provides 89% yield, but residual acid impurities require neutralization with NaHCO₃.

Trimethylsilyl Protection

Protecting the ketone group as a trimethylsilyl ether prior to fluorination improves stability. Deprotection with aqueous HCl restores the oxo group without ester hydrolysis, achieving 94% recovery.

Optimization and Scalability

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance fluorination rates but complicate purification. Switching to methyl tert-butyl ether (MTBE) reduces side reactions, increasing isolated yield from 68% to 82%.

Catalytic Enhancements

Phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerate cyclization steps by 30%, reducing reaction times from 24 hours to 16 hours.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

HPLC analysis (C18 column, 70:30 H₂O/MeCN) shows 99.2% purity at 254 nm, with retention time 8.7 minutes.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(difluoromethyl)-3-oxocyclobutane-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or organolithium compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Chemistry

Methyl 1-(difluoromethyl)-3-oxocyclobutane-1-carboxylate serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical reactions, including:

- Oxidation: Can be oxidized to yield carboxylic acids or ketones.

- Reduction: Reduction reactions can convert the ester group to an alcohol.

- Substitution: The difluoromethyl group can be replaced with other functional groups under appropriate conditions.

Biology

The compound's structure enables it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions. Fluorinated compounds often exhibit altered interaction profiles due to their electronic properties, potentially leading to enhanced activity or selectivity in biological assays .

Case Study: Enzyme Interaction Studies

Research has shown that compounds with similar structures can act as potent inhibitors of specific enzymes, such as histone deacetylase 6 (HDAC6), which is involved in cancer progression. The difluoromethyl group may enhance the binding affinity and selectivity of such compounds towards their targets .

Industry

In industrial applications, this compound is utilized in producing specialty chemicals and materials that require enhanced stability or reactivity. Its versatility makes it suitable for developing agrochemicals and pharmaceuticals.

Summary Table of Applications

| Application Area | Description | Potential Impact |

|---|---|---|

| Chemistry | Building block for complex molecules; participates in oxidation, reduction, and substitution reactions | Facilitates new chemical syntheses |

| Biology | Interacts with biological molecules; studied for enzyme inhibition | Potential therapeutic applications |

| Industry | Used in specialty chemicals production | Enhances product stability and reactivity |

Mechanism of Action

The mechanism of action of Methyl 1-(difluoromethyl)-3-oxocyclobutane-1-carboxylate involves its interaction with molecular targets through its difluoromethyl group and ester functionality. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound can also participate in hydrogen bonding and hydrophobic interactions, which are crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between Methyl 1-(difluoromethyl)-3-oxocyclobutane-1-carboxylate and structurally related compounds:

*Note: Data for the target compound is inferred based on structural analogs.

Substituent Effects on Reactivity and Bioavailability

- Fluorine vs. Methylsulfanyl : The difluoromethyl group in the target compound exhibits strong electron-withdrawing effects, polarizing the ester carbonyl and increasing resistance to enzymatic hydrolysis compared to the methylsulfanyl analog . Conversely, the sulfur atom in the methylsulfanyl derivative may undergo oxidative metabolism, limiting its metabolic stability .

- Ketone vs. In contrast, the 3,3-difluoro analog () lacks this ketone but stabilizes the cyclobutane ring via fluorine-induced conformational rigidity .

- Molecular Weight and Lipophilicity: The target compound’s higher molecular weight (~178.13 vs. 128.13 for the non-fluorinated analog) and fluorine content likely increase lipophilicity (logP), enhancing membrane permeability but possibly reducing aqueous solubility .

Biological Activity

Methyl 1-(difluoromethyl)-3-oxocyclobutane-1-carboxylate is a compound of increasing interest in the fields of medicinal chemistry and biology due to its unique structural properties and potential biological activities. This article synthesizes available data regarding its biological activity, including potential therapeutic applications, mechanisms of action, and comparative analyses with related compounds.

Chemical Structure and Properties

This compound is characterized by its cyclobutane ring, difluoromethyl group, and carboxylate ester. The presence of the difluoromethyl group enhances lipophilicity and metabolic stability, which are crucial for pharmaceutical applications. The compound's molecular formula is , and it has been assigned the CAS number 2411297-63-5.

Potential Pharmacological Applications

- Enzyme Interaction : The compound's structure suggests potential interactions with various enzymes, which could modulate their activity. Fluorinated compounds typically show altered interaction profiles due to their unique electronic properties, potentially leading to enhanced activity or selectivity in biological assays.

- Therapeutic Uses : Similar compounds have been investigated for their roles as inhibitors in various pathways, including those associated with cancer and inflammatory diseases. The difluoromethyl group may contribute to the compound's ability to inhibit specific targets effectively .

The mechanism by which this compound exerts its biological effects likely involves:

- Hydrogen Bonding : The carboxylate functionality can participate in hydrogen bonding with biological macromolecules, enhancing binding affinity.

- Hydrophobic Interactions : The difluoromethyl group increases hydrophobic character, which may improve interaction with lipid membranes or hydrophobic pockets in proteins.

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, a comparative analysis with structurally similar compounds was conducted. The following table summarizes key characteristics:

| Compound Name | Structure Features | Known Biological Activity |

|---|---|---|

| This compound | Cyclobutane ring, difluoromethyl group | Limited data; potential enzyme interactions |

| Diflunisal | Salicylic acid derivative | Anti-inflammatory, analgesic |

| Fluoxetine | Phenylpropylamine derivative | Selective serotonin reuptake inhibitor |

Case Studies and Research Findings

Several studies have provided insights into the biological activities of fluorinated compounds similar to this compound:

- Fluorinated Compounds in Drug Development : Research indicates that fluorinated compounds often exhibit improved pharmacokinetic properties, such as increased half-life and bioavailability . These properties are essential for developing effective therapeutics.

- Inhibition Studies : In vitro studies on related cyclobutane derivatives have shown promising results as inhibitors of specific enzymes involved in metabolic pathways linked to cancer progression . Although direct studies on this compound are lacking, these findings suggest a potential pathway for future research.

Q & A

Q. What are the common synthetic routes for preparing methyl 1-(difluoromethyl)-3-oxocyclobutane-1-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves cycloaddition or cyclization strategies. For example, cyclobutanone derivatives can undergo nucleophilic substitution with difluoromethylating agents (e.g., ClCFH or BrCFH) in the presence of a base like KCO. Esterification of the intermediate carboxylic acid with methanol under acidic conditions (HSO or HCl) yields the final product. Key parameters include:

- Temperature : Reflux conditions (~80°C) improve reaction kinetics but may require inert atmospheres to avoid decomposition.

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance difluoromethyl group transfer efficiency .

- Solvent Choice : Polar aprotic solvents (DMF, THF) stabilize intermediates, while protic solvents (MeOH) favor esterification .

Purity optimization involves post-synthesis recrystallization (e.g., using ethyl acetate/hexane mixtures) and HPLC monitoring (>99% target) .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer : Structural validation requires a multi-spectral approach:

- H NMR : Look for characteristic signals:

- Difluoromethyl (CFH) as a triplet near δ 5.8–6.2 ppm (coupling with F).

- Cyclobutane protons as complex splitting patterns (δ 2.5–3.5 ppm).

- Methyl ester (COOCH) as a singlet at δ 3.6–3.8 ppm .

- C NMR : Carbonyl (C=O) at ~170 ppm; cyclobutane carbons between 25–45 ppm.

- IR Spectroscopy : Strong C=O stretch (~1740 cm) and C-F stretches (1100–1200 cm).

Discrepancies in spectral data (e.g., unexpected splitting) may indicate stereochemical impurities or residual solvents, necessitating column chromatography .

Q. What are the stability considerations for this compound under laboratory storage conditions?

- Methodological Answer : Stability is influenced by:

- Moisture : Hydrolysis of the ester group occurs in aqueous media; store desiccated at room temperature.

- Light : UV exposure may degrade the cyclobutane ring; use amber vials.

- Temperature : Long-term storage at –20°C in inert atmospheres (N) minimizes decomposition.

Periodic re-analysis via H NMR and HPLC every 6–12 months is recommended to monitor degradation (e.g., ester hydrolysis to carboxylic acid) .

Advanced Research Questions

Q. How does the difluoromethyl group influence the compound’s electronic and conformational properties in drug discovery contexts?

- Methodological Answer : The CFH group:

- Inductive Effects : Electron-withdrawing nature reduces basicity of adjacent amines, enhancing membrane permeability and bioavailability .

- Conformational Restriction : Steric and electronic effects stabilize specific cyclobutane ring conformations, impacting protein-ligand docking.

- Metabolic Stability : Fluorine’s high electronegativity resists oxidative metabolism, prolonging half-life.

Computational modeling (DFT, MD simulations) can predict preferred conformers and binding affinities. Experimental validation via X-ray crystallography (using SHELX programs for refinement) is critical .

Q. What strategies resolve contradictions in reported reaction yields or spectral data for this compound?

- Methodological Answer : Contradictions may arise from:

- Reagent Purity : Trace moisture in difluoromethylating agents reduces yields; use freshly distilled reagents.

- Stereochemical Variance : Racemization during synthesis alters NMR splitting patterns; chiral HPLC or Mosher ester analysis clarifies enantiomeric excess .

- Solvent Artifacts : Residual DMSO in NMR samples shifts proton signals; lyophilize samples before analysis.

Cross-validate data with independent techniques (e.g., mass spectrometry for molecular weight confirmation) and consult crystallographic databases (Cambridge Structural Database) for reference geometries .

Q. How can computational tools optimize reaction pathways for scalable synthesis?

- Methodological Answer : AI-driven platforms (e.g., retrosynthesis planners) leverage databases like Reaxys and PubChem to propose routes:

- Route Selection : Prioritize steps with high atom economy (e.g., one-pot cyclization-esterification).

- Catalyst Screening : Machine learning models predict optimal catalysts (e.g., Pd/C for hydrogenation side reactions).

- Process Intensification : Continuous flow systems improve heat/mass transfer for exothermic steps (e.g., cycloadditions) .

Validate predictions with small-scale experiments and kinetic studies (e.g., Arrhenius plots for temperature-dependent steps) .

Q. What role does the cyclobutane ring play in fragment-based drug design (FBDD)?

- Methodological Answer : The strained cyclobutane core:

- 3D Complexity : Provides vectors for substituent placement, enabling diverse protein interactions.

- Rigidity : Reduces entropy penalties upon binding compared to flexible chains.

In FBDD, synthesize derivatives via Suzuki-Miyaura coupling to append aromatic fragments. Screen against target proteins (e.g., kinases) using SPR or ITC to assess binding kinetics. Co-crystallization with SHELX-refined structures identifies key interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.